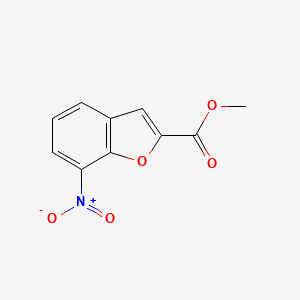
5-Cyano-3-fluoropicolinic acid
Übersicht
Beschreibung
5-Cyano-3-fluoropicolinic acid is a chemical compound with the molecular formula C7H3FN2O2 . It is used in scientific research and has potential applications in various fields, including pharmaceuticals and materials science.
Molecular Structure Analysis
The molecular structure of 5-Cyano-3-fluoropicolinic acid consists of 12 heavy atoms, 6 of which are aromatic . The molecule has one rotatable bond, five hydrogen bond acceptors, and one hydrogen bond donor .Physical And Chemical Properties Analysis
5-Cyano-3-fluoropicolinic acid has a molecular weight of 166.11 g/mol . It has a high gastrointestinal absorption and is not a substrate for P-glycoprotein . The compound is very soluble, with a solubility of 5.16 mg/ml .Wissenschaftliche Forschungsanwendungen
Synthesis and Potential as Herbicides
- A study by Johnson et al. (2015) explored the synthesis of novel fluoropicolinate herbicides through the cascade cyclization of fluoroalkyl alkynylimines. This method provided access to picolinic acids with alkyl or aryl substituents at the 6-position, which were previously inaccessible. This research opens pathways for developing new herbicides.
Applications in Cancer Treatment Research
- Research has extensively explored the use of 5-fluorouracil (a compound related to 5-Cyano-3-fluoropicolinic acid) in combination with folinic acid for treating various cancers, especially colorectal cancer. For example:
- Poon et al. (1989) reported that the combination of 5-fluorouracil and low-dose folinic acid showed improved survival and quality of life in patients with advanced colorectal carcinoma.
- Erlichman et al. (1988) found that the combination of fluorouracil and folinic acid in patients with metastatic colorectal carcinoma was more effective than 5-FU alone.
- Machover et al. (1986) reported that high-dose folinic acid enhances the effectiveness of 5-fluorouracil in treating advanced colorectal and gastric adenocarcinomas.
Biochemical Modulation and Analysis
- Studies like Blomgren et al. (1996) investigated the biochemical modulation of 5-fluorouracil by folinic acid, revealing dual effects on tumor cell lines.
Other Related Studies
- Casale et al. (2004) focused on the plasma concentrations of 5-fluorouracil and its metabolites in colon cancer patients, providing insights into the pharmacokinetics of this drug, which is closely related to 5-Cyano-3-fluoropicolinic acid.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-cyano-3-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-5-1-4(2-9)3-10-6(5)7(11)12/h1,3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSFTCXJXGULGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1200498-46-9 | |
| Record name | 5-CYANO-3-FLUOROPYRIDINE-2-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



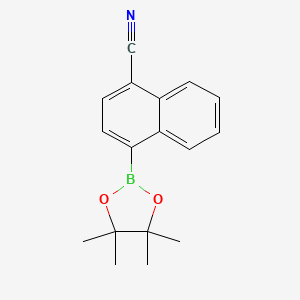
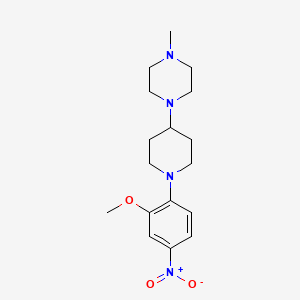
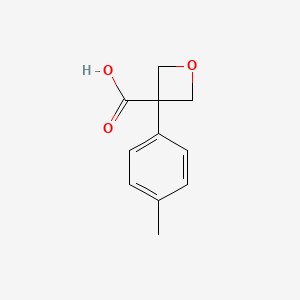
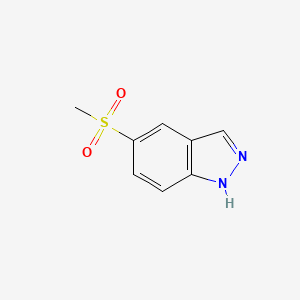

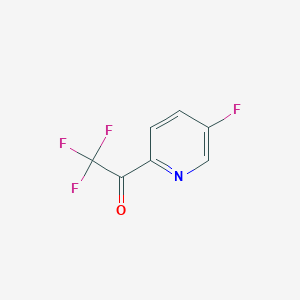

![8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1403297.png)
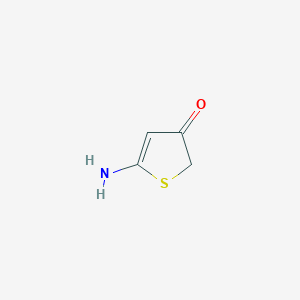
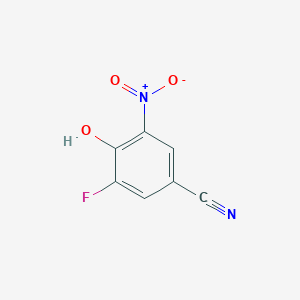

![Spiro[2.3]hexane-5-carboxylic acid methyl ester](/img/structure/B1403303.png)

